molecular formula C20H30O7 B12833546 (4R,4aS,6aR,8S,9R,11S,11aR,11bR)-8,11,11a-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyl-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid

(4R,4aS,6aR,8S,9R,11S,11aR,11bR)-8,11,11a-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyl-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid

Cat. No.: B12833546
M. Wt: 382.4 g/mol
InChI Key: DPPVSQWFKIAOLU-QONFGGHQSA-N
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Description

(4R,4aS,6aR,8S,9R,11S,11aR,11bR)-8,11,11a-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyl-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid is a complex organic compound with a unique structure This compound is characterized by multiple hydroxyl groups, a carboxylic acid group, and a methanocyclohepta[a]naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aS,6aR,8S,9R,11S,11aR,11bR)-8,11,11a-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyl-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid typically involves multiple steps. These steps include the formation of the core structure, followed by the introduction of hydroxyl and carboxylic acid groups. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4R,4aS,6aR,8S,9R,11S,11aR,11bR)-8,11,11a-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyl-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound’s multiple hydroxyl groups and carboxylic acid group make it a potential candidate for studying enzyme interactions and metabolic pathways. It can also serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, the compound’s structure suggests potential therapeutic applications. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its complex structure allows for the creation of polymers and other materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (4R,4aS,6aR,8S,9R,11S,11aR,11bR)-8,11,11a-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyl-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s hydroxyl and carboxylic acid groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pathways involved in these interactions depend on the specific biological context and the presence of other molecules that can influence the compound’s behavior.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other polyhydroxy carboxylic acids and methanocyclohepta[a]naphthalene derivatives. These compounds share structural features with (4R,4aS,6aR,8S,9R,11S,11aR,11bR)-8,11,11a-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyl-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid, such as multiple hydroxyl groups and a carboxylic acid group.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and its methanocyclohepta[a]naphthalene core. This unique structure allows for specific interactions with biological targets and the potential for diverse chemical transformations, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H30O7

Molecular Weight

382.4 g/mol

IUPAC Name

(1R,4S,5R,9R,10R,11S,13R,14S)-10,11,14-trihydroxy-14-(hydroxymethyl)-5,9-dimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H30O7/c1-16(15(24)25)5-3-6-17(2)12(16)4-7-18-9-11(8-13(22)20(17,18)27)19(26,10-21)14(18)23/h11-13,21-22,26-27H,3-10H2,1-2H3,(H,24,25)/t11-,12+,13-,16+,17+,18-,19+,20+/m0/s1

InChI Key

DPPVSQWFKIAOLU-QONFGGHQSA-N

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2([C@H](C[C@@H](C3)[C@@](C4=O)(CO)O)O)O)C)C(=O)O

Canonical SMILES

CC1(CCCC2(C1CCC34C2(C(CC(C3)C(C4=O)(CO)O)O)O)C)C(=O)O

Origin of Product

United States

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